molecular formula C22H21N3O4S B2984629 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide CAS No. 2380041-47-2

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide

Cat. No.: B2984629
CAS No.: 2380041-47-2
M. Wt: 423.49
InChI Key: OXRXSMJRNKXVCS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and the oxamide group. The furan and thiophene rings are aromatic, meaning they have a cyclic cloud of delocalized electrons, which often contributes to the stability and reactivity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromatic rings and the oxamide group. For example, it might have a relatively high melting point due to the strong intermolecular forces between the polar oxamide groups .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many compounds with these types of rings exhibit biological activity by interacting with various enzymes or receptors .

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could be quite broad, given the wide range of applications for compounds with these types of functional groups. Potential areas of interest could include medicinal chemistry, materials science, and synthetic methodology .

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c26-20-6-1-2-8-25(20)18-5-3-4-17(11-18)24-22(28)21(27)23-12-19-10-16(14-30-19)15-7-9-29-13-15/h3-5,7,9-11,13-14H,1-2,6,8,12H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRXSMJRNKXVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC(=CS3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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